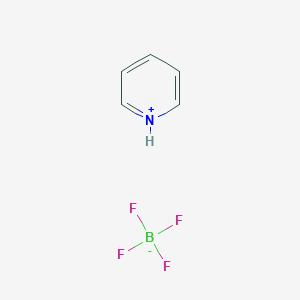
Pyridinium tetrafluoroborate
Overview
Description
Pyridinium tetrafluoroborate is a type of pyridinium salt . It has been used as a cyanylation reagent for protein sulfhydryl groups and to prepare protein-polysaccharide conjugates . It’s also employed as an activating agent for polysaccharide resins and conjugation of lipopolysaccharides while retaining endotoxic activity .
Synthesis Analysis
An efficient two-step approach to 2-fluoroallyl amines was developed that involves the synthesis of (2-fluoroallyl)pyridinium tetrafluoroborates from readily available gem-bromofluorocyclopropanes . Another study reported a continuous-flow synthesis of pyrylium tetrafluoroborates, which could be applied to the synthesis of Katritzky salts .Molecular Structure Analysis
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .Chemical Reactions Analysis
Pyridinium salts have played an intriguing role in a wide range of research topics. They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . (2-Fluoroallyl)pyridinium tetrafluoroborates have been used as novel and stable 2-fluoroallyl electrophiles for Pd-catalyzed allylic substitution .Physical And Chemical Properties Analysis
A single crystal of pyridinium tetrafluoroborate was analyzed using differential thermal analysis, revealing two solid-solid phase transitions at 205 and 240 K . The real part of the dielectric permittivity was measured between 190 and 290 K .Safety and Hazards
Future Directions
Pyridinium tetrafluoroborate and its derivatives have potential applications in various fields. For instance, (2-Fluoroallyl)pyridinium tetrafluoroborates have been used as novel fluorinated electrophiles for Pd-catalyzed allylic substitution . Another study reported the use of pyrylium tetrafluoroborates in the synthesis of Katritzky salts . These studies suggest potential future directions in the application of pyridinium tetrafluoroborate in organic synthesis and materials science.
properties
CAS RN |
505-07-7 |
|---|---|
Molecular Formula |
C5H6BF4N |
Molecular Weight |
166.91 g/mol |
IUPAC Name |
pyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C5H5N.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q;-1/p+1 |
InChI Key |
XQWGWUVFHYKJNZ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[NH+]C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


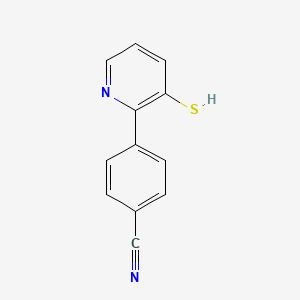
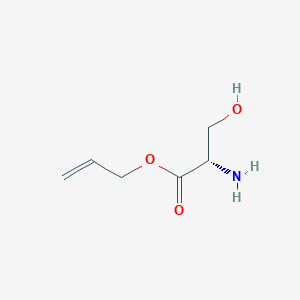
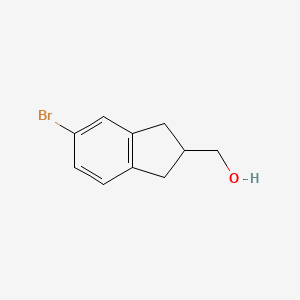
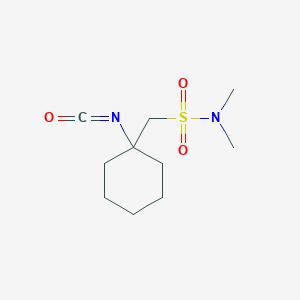
![1-[(2S)-1-hydroxypentan-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B8347645.png)
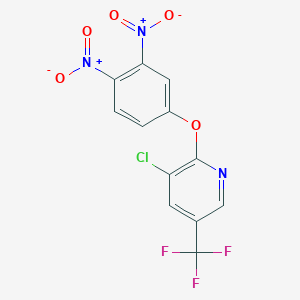
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)-piperidin-4-yl]propan-1-one](/img/structure/B8347664.png)
![N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8347675.png)
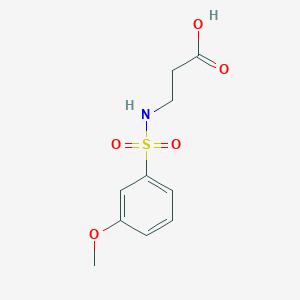
![7-Chloro-2-propyl-thiazolo[5,4-b]pyridine](/img/structure/B8347681.png)

![1-[1-(4-Methoxy-2,3-dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B8347694.png)
![N-[2-(hydroxymethyl)-1H-indol-5-yl]acetamide](/img/structure/B8347695.png)